molecular formula C6H4BrN3O B1378550 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol CAS No. 1352393-60-2

6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol

Cat. No.: B1378550
CAS No.: 1352393-60-2
M. Wt: 214.02 g/mol
InChI Key: MIFTYBBNDAPJGT-UHFFFAOYSA-N
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Description

6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol is a heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic heterocyclic compounds . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .


Synthesis Analysis

Pyrazolo[3,4-b]pyridine is a common fragment used in the synthesis of kinase inhibitors . The synthetic methods used for their synthesis often start from both a preformed pyrazole or pyridine . The pyrazolo portion is suitable as a hydrogen bond center, and the pyridine is thought to have a π–π stacking interaction .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string Brc1cnc2cn[nH]c2c1 . It has an empirical formula of C6H4BrN3 and a molecular weight of 198.02 .


Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridine derivatives have been synthesized using various methods . The pyrazolo portion is suitable as a hydrogen bond center, and the pyridine is thought to have a π–π stacking interaction .


Physical and Chemical Properties Analysis

This compound is a solid compound . It has an empirical formula of C6H4BrN3 and a molecular weight of 198.02 .

Scientific Research Applications

Synthesis of New Polyheterocyclic Ring Systems

6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol derivatives have been used in the synthesis of new polyheterocyclic ring systems. These derivatives are important for the construction of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine and other complex heterocycles, demonstrating their utility in creating diverse chemical structures with potential pharmaceutical applications (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Development of Ruthenium(III) Complexes

This compound and its derivatives have been utilized in forming ruthenium(III) complexes. These complexes have been studied for their kinetic reactions and potential biological activities, which may have implications in the development of new drugs or therapeutic agents (Omondi, Ojwach, Jaganyi, & Fatokun, 2018).

Antibacterial and Antioxidant Properties

Derivatives of this compound have been synthesized and evaluated for their antibacterial and antioxidant properties. This research highlights the potential of these compounds in the development of new treatments for bacterial infections and diseases caused by oxidative stress (Variya, Panchal, & Patel, 2019).

In Vitro Anticancer Activity

Research involving this compound derivatives has shown significant in vitro anticancer activity against various human cancer cell lines. These findings suggest the potential of these compounds in developing new anticancer drugs (Mohareb & MegallyAbdo, 2015).

Synthesis and Biomedical Applications

This compound is part of the pyrazolo[3,4-b]pyridines group, which has been extensively studied for its diverse biomedical applications. This includes the development of compounds with potential therapeutic benefits (Donaire-Arias et al., 2022).

Safety and Hazards

The safety data sheet indicates that 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has a hazard classification of Acute Tox. 4 Oral .

Biochemical Analysis

Biochemical Properties

6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol plays a crucial role in several biochemical reactions. It has been shown to interact with enzymes such as tropomyosin receptor kinases, which are involved in cell proliferation and differentiation . The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting downstream signaling pathways. Additionally, this compound interacts with proteins involved in DNA repair and replication, further highlighting its potential as a therapeutic agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the Ras/Erk and PI3K/Akt pathways . By inhibiting these pathways, the compound can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapies. Furthermore, this compound affects gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can lead to the accumulation of substrates and the depletion of products, disrupting normal cellular functions . Additionally, the compound can interact with DNA, causing structural changes that affect gene expression. These interactions highlight the multifaceted nature of this compound’s mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular functions, with some effects becoming more pronounced over time . These findings underscore the importance of considering temporal factors when studying the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings suggest that there is a threshold dose above which the compound’s adverse effects outweigh its therapeutic benefits. Careful dosage optimization is therefore essential for maximizing the compound’s efficacy while minimizing its toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed by other enzymes, leading to changes in metabolic flux and metabolite levels . The compound’s interactions with these enzymes highlight its potential to affect overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its effects . These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize primarily in the nucleus, where it can interact with DNA and transcription factors . Additionally, it can be targeted to specific organelles through post-translational modifications and targeting signals . These localization patterns are essential for understanding how the compound exerts its effects at the cellular level.

Properties

IUPAC Name

6-bromo-1,2-dihydropyrazolo[4,3-b]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-3-1-4-5(8-2-3)6(11)10-9-4/h1-2H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFTYBBNDAPJGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NNC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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